molecular formula C22H18ClNO2 B15214824 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole CAS No. 89249-63-8

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole

Cat. No.: B15214824
CAS No.: 89249-63-8
M. Wt: 363.8 g/mol
InChI Key: NIQGWRBLFACKJT-UHFFFAOYSA-N
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Description

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is a chemical compound with the molecular formula C22H18ClNO2 and a molecular weight of 363.837 g/mol . This compound is characterized by its unique structure, which includes a benzhydryl group, a chlorophenoxy group, and a dihydroisoxazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with 3-chlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine to form the final product, this compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorophenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its distinct structure allows for diverse applications in scientific research and industry.

Properties

CAS No.

89249-63-8

Molecular Formula

C22H18ClNO2

Molecular Weight

363.8 g/mol

IUPAC Name

3-benzhydryl-5-(3-chlorophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H18ClNO2/c23-18-12-7-13-19(14-18)25-21-15-20(24-26-21)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21-22H,15H2

InChI Key

NIQGWRBLFACKJT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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